molecular formula C19H22N2O2 B1680780 Sarpagine CAS No. 482-68-8

Sarpagine

Cat. No. B1680780
CAS RN: 482-68-8
M. Wt: 310.4 g/mol
InChI Key: VTVQHYQGTTVKDE-SGAXSIHGSA-N
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Description

Sarpagine is a type of indole alkaloid that is structurally characterized by a rigid cage scaffold . It is one of the most important groups of monoterpenoid indole alkaloids . These alkaloids have been isolated mainly from the medicinal plant families Apocynaceae and Loganiaceae, especially from the genera Alstonia, Rauwolfia, and Gelsemium .


Synthesis Analysis

The synthesis of sarpagine alkaloids involves a concise, collective, and asymmetric process . The key steps in the synthesis include tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation . These steps ensure the concurrent assembly of the caged sarpagine scaffold and installation of requisite derivative handles . The synthesis starts with L-tryptophan as the starting material .


Molecular Structure Analysis

Sarpagine alkaloids feature a polycyclic ring system with an azabicyclo [3.3.1]-nonane core . This core serves as the biogenetic precursor for more complex ajmaline and koumine type indole alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sarpagine include a Mannich-type cyclization to construct the key indole-fused azabicyclo [3.3.1]nonane common intermediate . A SmI2 mediated coupling is used to fuse the aza-bridged E-ring . Stereoselective olefinations are used to install either the 19-E or 19-Z terminal alkenes presented in the natural alkaloids .


Physical And Chemical Properties Analysis

Sarpagine has a molecular formula of C19H22N2O2 and a molecular weight of 310.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . Its exact mass is 310.168127949 g/mol and its monoisotopic mass is 310.168127949 g/mol . Its topological polar surface area is 59.5 Ų .

Scientific Research Applications

Synthesis of Bisindole Alkaloids

Sarpagine is a key component in the synthesis of bisindole alkaloids, which are more potent in their biological activity than their corresponding monomeric units . The synthesis of bisindoles is far more challenging than the synthesis of monomeric indole alkaloids . Sarpagine is one of the monomeric units that belong to the sarpagine, ajmaline, macroline, vobasine, and pleiocarpamine series .

Bioactive Alkaloids

The synthesis of several bioactive alkaloids has been completed using sarpagine . These bioactive alkaloids have important medicinal properties and are an essential part of the drug discovery process .

NF-κB Inhibitor

Sarpagine is used in the synthesis of N4-Methyltalpinine, a known NF-κB inhibitor . NF-κB inhibitors have potential applications in the treatment of various diseases, including cancer and inflammatory disorders .

Anticancer Alkaloids

Sarpagine is used in the synthesis of anticancer alkaloids such as talpinine, O-acetyltalpinine, and macrocarpines F–G . These alkaloids have shown promising results in preclinical studies for their potential anticancer activities .

Drug Discovery

Sarpagine alkaloids offer significant opportunities in drug discovery . Their diverse structural modifications and efficient total syntheses make them highly valuable in the development of new therapeutic agents .

Traditional Medicine

Sarpagine is found in various plant species of the Apocynaceae family, which have been used in traditional or folk medicines for centuries . The medicinal values of these plants are evident from folklore and their ethnopharmacological uses worldwide .

Safety and Hazards

When handling sarpagine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(1S,12S,13R,14R,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQHYQGTTVKDE-CCUKBNNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023593
Record name Sarpagan-10,17-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarpagan-10,17-diol

CAS RN

482-68-8
Record name Sarpagine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarpagine
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Record name Sarpagan-10,17-diol
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Record name Sarpagan-10,17-diol
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Record name SARPAGINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Sarpagine?

A1: Sarpagine has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. [, ]

Q2: Are there any spectroscopic data available for Sarpagine?

A2: Yes, several spectroscopic techniques have been employed to characterize Sarpagine. These include single-crystal X-ray diffraction, Fourier Transform Infrared Spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , ]

Q3: What is the absolute configuration of Sarpagine?

A3: The absolute configuration of Sarpagine has been established as 3S, 5S, 15R, 16R through single-crystal X-ray diffraction studies. []

Q4: What is the significance of the exomethylene fragment in Sarpagine's structure?

A4: The exomethylene fragment (C18-C19=C20-C21) in Sarpagine's polycyclic backbone consistently adopts the E-configuration, as observed in various Vinca erecta alkaloids. []

Q5: How does the presence of a carbonyl group at the C-2 position of the indole ring in Sarpagine affect its 13C NMR spectrum?

A5: The carbonyl group influences the chemical shifts of the C-3 and C-3a carbons in the 13C NMR spectrum. This observation aids in distinguishing these signals from other carbons in the indole ring. []

Q6: What is the role of Polyneuridine aldehyde esterase in Sarpagine biosynthesis?

A6: Polyneuridine aldehyde esterase, a highly specific enzyme, plays a crucial role in Sarpagine biosynthesis by catalyzing the transformation of the monoterpenoid C10-unit into the C9-unit at the polyneuridine aldehyde stage. []

Q7: How is Sarpagine distributed within the Rauvolfia tetraphylla plant?

A7: Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) studies reveal that Sarpagine primarily accumulates in the epidermal and cortex tissues of the roots in Rauvolfia tetraphylla. []

Q8: What are the key challenges in the total synthesis of Sarpagine and related alkaloids?

A8: The intricate structure of Sarpagine presents challenges in its total synthesis, particularly in establishing the correct stereochemistry at various chiral centers and constructing the complex ring systems. [, , , ]

Q9: What are some key strategies employed in the total synthesis of Sarpagine alkaloids?

A9: Various innovative strategies have been developed for the total synthesis of Sarpagine alkaloids. Some of these include:

  • The use of chiral auxiliaries like the Schöllkopf auxiliary for the stereoselective construction of the required tryptophan unit. []
  • Employing a [5+2]-cycloaddition followed by ring enlargement to efficiently access the core structure. [, ]
  • Utilizing a biomimetic approach involving an intramolecular Mannich reaction to construct the characteristic 1-azabicyclo[2.2.2]octane ring system. []
  • Exploiting an intramolecular oxidative coupling between a ketone and a Weinreb amide to assemble the intricate 1-azabicyclo[2.2.2]octane core. []

Q10: What is the significance of synthesizing non-natural Sarpagine derivatives?

A10: The synthesis of non-natural Sarpagine derivatives enables structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective therapeutic agents. []

Q11: What are the known biological activities of Sarpagine and related alkaloids?

A11: Sarpagine alkaloids exhibit a diverse range of biological activities, including:

  • Antiproliferative activity against various human cancer cell lines. []
  • NF-κB inhibitory activity, specifically observed in N(4)-methyltalpinine. []
  • Antimycobacterial activity, particularly against Isoniazid-resistant strains of Mycobacterium tuberculosis. []

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